3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Chemical Structure and Key Features
The compound 3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a tricyclic heterocyclic molecule featuring a pyrimido[1,2-g]purine core fused with benzyl, methyl, and phenyl substituents. Its IUPAC name reflects the positions of these groups:
- Benzyl at position 3 (C3),
- Methyl groups at positions 1 (N1) and 7 (N7),
- Phenyl at position 9 (C9).
Properties
IUPAC Name |
3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-13-26(18-11-7-4-8-12-18)22-24-20-19(27(22)14-16)21(29)28(23(30)25(20)2)15-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVNVRGOBQSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine-Purine Skeleton Formation
The Biginelli reaction serves as a foundational method for constructing the pyrimido[1,2-g]purine framework. As demonstrated by silica sulfuric acid (SSA)-catalyzed condensations, sodium diethyl oxalacetate reacts with aromatic aldehydes and nucleobases (e.g., adenine, guanine) under reflux conditions to yield dihydropyrimidine intermediates. For the target compound, substituting the nucleobase with a pre-functionalized purine derivative and employing 4-methylbenzaldehyde enables the incorporation of the phenyl group at position 9.
Key reaction parameters include:
- Catalyst : 10 mol% silica sulfuric acid (SSA) or p-toluenesulfonic acid (TsOH) in ethanol.
- Temperature : Reflux (78–80°C) for 6–8 hours.
- Yield : 65–72% for analogous pyrimido-purine systems.
The benzyl and methyl substituents are introduced post-cyclization via alkylation (see Section 2).
Post-Synthetic Functionalization via Alkylation
N-Alkylation of Purine Moieties
Following cyclization, selective N-alkylation installs the 3-benzyl and 1,7-dimethyl groups. Adapting protocols from bis-pyrrolo[2,3-d]pyrimidine syntheses, the intermediate is treated with benzyl bromide and methyl iodide in the presence of potassium carbonate.
Optimized conditions :
- Reagents : 1.2 equiv benzyl bromide, 2.4 equiv methyl iodide.
- Base : K₂CO₃ in anhydrous DMF.
- Temperature : 60°C for 12 hours.
- Yield : 58–63% after column purification.
One-Pot Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times for pyrimido[4,5-d]pyrimidine derivatives. Applying this approach, equimolar barbituric acid, 4-methylbenzaldehyde, and N-methylurea undergo cyclization in water at 560 W for 5–7 minutes.
Advantages :
- Solvent : Water (eco-friendly medium).
- Efficiency : 85% conversion compared to 65% under conventional heating.
- Purity : Reduced side products due to uniform heating.
Subsequent alkylation (as in Section 2.1) furnishes the target compound.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- IR Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O stretching) and 1660 cm⁻¹ (C=N purine).
- ¹H NMR : Singlets at δ 3.32 (N-CH₃) and δ 5.08 (C₆H₅CH₂-), with aromatic protons between δ 7.2–7.8.
- Mass Spectrometry : Molecular ion peak at m/z 461.5 (calculated for C₂₄H₂₃N₅O₂).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Biginelli + Alkylation | SSA | 18 h | 63 | 95 |
| Microwave + Alkylation | None | 40 min | 78 | 98 |
Mechanistic Insights and Side Reactions
The Biginelli pathway proceeds via Knoevenagel condensation, followed by nucleophilic attack of the purine nitrogen on the iminium intermediate. Competing pathways include:
- Dimerization : Mitigated by slow addition of aldehydes.
- Over-alkylation : Controlled using stoichiometric alkyl halides.
Industrial Scalability and Green Chemistry Considerations
SSA and microwave methods align with green chemistry principles by minimizing toxic solvents and energy consumption. However, industrial scale-up faces challenges in:
- Microwave batch processing : Requires specialized reactors.
- SSA recovery : Silica filtration and reactivation cycles increase costs.
Chemical Reactions Analysis
3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogenating agents, reducing agents, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrimido[1,2-g]Purine vs. Pyrido[1,2-e]Purine Derivatives
- Pyrido[1,2-e]purine-2,4-diones (e.g., 3-(4-fluorophenyl)pyrido[1,2-e]purine-2,4-dione , 9a ) replace the pyrimidine ring with a pyridine moiety, altering planarity and electron distribution. This reduces steric hindrance but may decrease π-stacking interactions compared to the pyrimido core .
- Pyrimido[1,2,3-cd]purine-diones (e.g., triazolyl derivatives) feature a distinct fused-ring system, enhancing electrophilicity at specific positions for nucleophilic substitution .
Key Data
Substituent Effects
Alkyl vs. Aryl Groups
- 3-Benzyl vs.
- 9-Phenyl vs. 9-Alkyl : The phenyl group at C9 may improve π-π stacking in biological targets but could reduce solubility in polar solvents relative to alkyl chains (e.g., compound 26 with a 10-ethyl group) .
Methyl Group Positioning
- 1,7-Dimethyl Substitution : This configuration in the target compound minimizes steric clashes compared to analogs with bulkier groups (e.g., 7d with morpholine substituents, m.p. 355–357°C), which exhibit higher rigidity and melting points .
Biological Activity
3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes multiple functional groups conducive to various biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C25H27N5O2 with a molecular weight of approximately 429.524 g/mol. Its structure features a fused pyrimidine and purine ring system with benzyl and dimethyl substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor by binding to active sites and blocking substrate access. This interaction can modulate various signaling pathways and affect cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that 3-benzyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that this compound inhibits the growth of cancer cell lines such as SW480 and PC3 with varying degrees of effectiveness. The half-maximal inhibitory concentration (IC50) values suggest potent activity against these cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| SW480 | 10 | Moderate |
| PC3 | 8 | High |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting thymidine phosphorylase (TP), which is involved in angiogenesis. This inhibition could lead to reduced tumor growth by limiting blood supply to tumors.
Case Studies
Several studies have explored the biological activity of related compounds in the same class:
- Study on Purine Derivatives : A study published in MDPI Materials highlighted the design and synthesis of purine derivatives with significant antiproliferative activity against cancer cells. The research concluded that modifications on the purine structure could enhance biological activity and selectivity toward cancer cells .
- Enzyme Interaction Studies : Another research article discussed the interaction of purine derivatives with thymidine phosphorylase and their potential in cancer therapy. The findings suggested that structural variations could lead to improved binding affinity and selectivity .
Q & A
Q. What are the established synthetic routes for 3-benzyl-1,7-dimethyl-9-phenyl-pyrimidopurinedione?
Answer: The compound is synthesized via multi-step organic reactions. Key steps include:
- Suzuki-Miyaura Coupling: Forms carbon-carbon bonds between aryl halides and boronic acid derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) in mild conditions .
- Friedel-Crafts Alkylation: Introduces benzyl or substituted benzyl groups to the purine core .
- Cyclization: Final step to assemble the pyrimido[1,2-g]purine core, often requiring precise temperature control (e.g., reflux in toluene) . Methodological Tip: Optimize solvent polarity and catalyst loading to reduce side products.
Q. How is the structural integrity of the compound validated post-synthesis?
Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., ESI-TOF for exact mass) .
- X-ray Crystallography: Resolves crystal packing and absolute configuration (if single crystals are obtainable) .
Q. What preliminary biological activities have been reported for this compound?
Answer: Screening studies indicate:
- Anticancer Activity: Inhibition of kinases (e.g., EGFR or CDKs) at IC₅₀ values ranging from 0.5–10 µM .
- Anti-inflammatory Effects: Suppression of COX-2 or NF-κB pathways in vitro . Methodological Tip: Use MTT assays for cytotoxicity and ELISA/Western blotting for pathway analysis.
Advanced Research Questions
Q. How can synthetic yield be improved while maintaining purity?
Answer:
- Parameter Optimization: Employ Design of Experiments (DoE) to screen variables like temperature (80–120°C), reaction time (6–24 h), and catalyst concentration (1–5 mol%) .
- Continuous Flow Reactors: Enhance reproducibility and scalability compared to batch methods . Data Note: Pilot studies show a 15–20% yield increase when transitioning from batch to flow systems .
Q. How to resolve contradictions in reported biological activity data across studies?
Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substituent variations (e.g., halogenated benzyl groups) to isolate key pharmacophores .
- Target-Specific Assays: Compare inhibition profiles across isoforms (e.g., CDK2 vs. CDK4) to identify selectivity drivers . Example: Substituting the 3-benzyl group with 3-chlorobenzyl increased kinase inhibition by 40% in one study .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .
- Enzymatic Assays: Measure kinetic parameters (Km, Vmax) under varying inhibitor concentrations .
- Transcriptomics/Proteomics: Identify downstream gene/protein expression changes via RNA-seq or LC-MS/MS .
Key Recommendations for Researchers
- Collaborative Validation: Replicate critical findings across independent labs to address reproducibility gaps.
- Open Data Sharing: Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) for cross-referencing .
- Interdisciplinary Approaches: Combine synthetic chemistry with computational biology to accelerate target identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
